molecular formula C24H27N3O5 B14989948 4-(3,4-dimethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(3,4-dimethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B14989948
M. Wt: 437.5 g/mol
InChI Key: REKKBVGHVFAUJK-UHFFFAOYSA-N
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Description

4-(3,4-DIMETHOXYPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-METHOXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of pyrrolopyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-DIMETHOXYPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-METHOXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds and pyrazole derivatives. Common synthetic routes may involve:

    Condensation Reactions: Combining substituted phenyl hydrazines with diketones.

    Cyclization: Formation of the pyrrolopyrazole ring through intramolecular cyclization.

    Functional Group Modifications: Introduction of methoxy and hydroxy groups through selective reactions.

Industrial Production Methods

Industrial production of such compounds may involve large-scale batch reactions under controlled conditions. Key factors include temperature, pressure, and the use of catalysts to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.

    Reduction: Reduction reactions may target the pyrazole ring or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology

In biological research, it may be investigated for its interactions with enzymes and receptors, potentially leading to new therapeutic agents.

Medicine

Medicinal chemistry applications include exploring its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 4-(3,4-DIMETHOXYPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-METHOXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolopyrazole Derivatives: Compounds with similar core structures but different substituents.

    Phenylpyrazoles: Compounds with phenyl groups attached to pyrazole rings.

Uniqueness

The unique combination of methoxy, hydroxy, and methyl groups in 4-(3,4-DIMETHOXYPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-METHOXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C24H27N3O5

Molecular Weight

437.5 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-methoxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C24H27N3O5/c1-14-6-8-17(28)16(12-14)21-20-22(26-25-21)24(29)27(10-5-11-30-2)23(20)15-7-9-18(31-3)19(13-15)32-4/h6-9,12-13,23,28H,5,10-11H2,1-4H3,(H,25,26)

InChI Key

REKKBVGHVFAUJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NNC3=C2C(N(C3=O)CCCOC)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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